molecular formula C20H28O2 B563076 9-cis-4-Ketoretinol CAS No. 1076198-35-0

9-cis-4-Ketoretinol

Cat. No.: B563076
CAS No.: 1076198-35-0
M. Wt: 300.442
InChI Key: PLIUCYCUYQIBDZ-NXTBRRCASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cis-4-Ketoretinol is an oxidative metabolite of 9-cis-retinol and is a key compound for investigating the retinoid metabolic pathway. Retinoids are crucial signaling molecules derived from Vitamin A that exert profound effects on cellular processes, including proliferation, differentiation, and apoptosis, primarily through the activation of specific nuclear receptors . The biological activity of retinoids is mediated by their binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . Notably, the RXR receptor is activated specifically by 9-cis retinoic acid (9-cis RA) , which is the final oxidized product of the metabolic pathway that includes this compound as an intermediate. Research into related retinoids has demonstrated their significant impact on neural cell fate; studies using human neural stem cell models show that 9-cis retinoic acid can influence differentiation, promoting glial cell fates over neuronal differentiation and disrupting neural network formation at high concentrations . Furthermore, retinoids like 9-cis retinoic acid have been shown to induce a fully reversible growth inhibition in certain human cell lines, highlighting their potential role in cell cycle studies . The biosynthesis of active retinoids like 9-cis retinoic acid from precursors such as 9-cis-retinol is a two-step process that requires specific retinol and retinal dehydrogenases, underscoring the complexity of retinoid metabolism in vivo . This compound is therefore essential for researchers studying the intricate mechanisms of retinoid signaling, its role in embryonic development, nervous system formation, and cellular growth regulation.

Properties

CAS No.

1076198-35-0

Molecular Formula

C20H28O2

Molecular Weight

300.442

IUPAC Name

3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-12+

InChI Key

PLIUCYCUYQIBDZ-NXTBRRCASA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C

Synonyms

9-cis-4-Oxo-retinol;  9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The structural nuances of 9-cis-4-Ketoretinol and related compounds significantly impact their chemical behavior and biological interactions. Key comparisons include:

Compound CAS Number Molecular Formula Key Functional Groups Structural Features
This compound 1076198-35-0 Not explicitly stated 4-keto, 9-cis double bond Likely polyene chain with cis-configured double bond at C9 and ketone at C4
9-cisRetinal 514-85-2 C20H28O Aldehyde, 9-cis double bond Terminal aldehyde group; binds CRBP-I/II and CRALBP
4-keto-9-cis-retinoic acid 150737-18-1 C20H26O3 Carboxylic acid, 4-keto, 9-cis Acidic group at C15; potential RAR/RXR receptor ligand
9-cis,13-cis-Retinol 29444-25-5 C20H30O Hydroxyl, 9-cis and 13-cis Two cis-configured double bonds; reduced bioactivity compared to oxidized forms

Key Insights :

  • The 4-keto group in this compound may enhance metabolic stability compared to aldehyde or alcohol derivatives (e.g., 9-cisRetinal or 9-cis,13-cis-Retinol) .
  • The carboxylic acid moiety in 4-keto-9-cis-retinoic acid likely improves solubility in aqueous buffers compared to non-polar derivatives like this compound .
Physicochemical Properties

Comparative solubility, stability, and partition coefficients influence experimental handling and biological applications:

Compound Molecular Weight Solubility (Organic Solvents) Aqueous Solubility logP (Predicted) Storage Conditions
This compound Not provided Likely high (similar to 9-cisRetinal) Low ~2.0–3.0 (estimated) -80°C (assumed)
9-cisRetinal 284.4 g/mol 25 mg/mL (ethanol), 16 mg/mL (DMF) 0.3 mg/mL (ethanol:PBS) 2.15 (WLOGP) -80°C, stable ≥2 years
4-keto-9-cis-retinoic acid 314.4 g/mol Not provided Moderate (acidic group) 2.03 (XLOGP3) Not specified
9-cis,13-cis-Retinol 286.0 g/mol Soluble in DMSO, ethanol Low 3.0–4.0 (estimated) -20°C, light-sensitive

Key Insights :

  • 9-cisRetinal exhibits superior organic solvent solubility (e.g., 25 mg/mL in ethanol) compared to aqueous systems (0.3 mg/mL in PBS), a trend likely shared by this compound due to similar hydrophobicity .
  • The carboxylic acid group in 4-keto-9-cis-retinoic acid may improve aqueous solubility, whereas 9-cis,13-cis-Retinol’s dual cis-configuration increases molecular rigidity and reduces bioavailability .

Key Insights :

  • 9-cisRetinal demonstrates potent binding to retinoid-binding proteins (CRBP-I/II) and inhibits chondrogenesis at nanomolar concentrations, highlighting its role in cellular differentiation .
  • This compound’s 4-keto group may alter receptor binding compared to 9-cisRetinal, but empirical data are lacking in the provided evidence.

Preparation Methods

Palladium-Catalyzed Z-Isomerization

The most efficient route to 9-cis-4-ketoretinol begins with the catalytic isomerization of all-trans-retinal derivatives. As demonstrated by, a palladium-based catalyst, specifically bis(acetonitrile)palladium(II) chloride ((CH3_3CN)2_2PdCl2_2), induces selective Z-isomerization at the C9 position. The reaction proceeds via a cyclic six-membered chloropalladate intermediate, which stabilizes the cis-transition state (Fig. 1).

Reaction Conditions:

  • Substrate: All-trans-4-ketoretinal (1.34 mmol)

  • Catalyst: (CH3_3CN)2_2PdCl2_2 (2 mol%)

  • Solvent: Acetonitrile (CH3_3CN)

  • Temperature: 65°C

  • Time: 2 hours

  • Atmosphere: Nitrogen (inert)

Under these conditions, the reaction yields three isomers: 9-cis-4-ketoretinal (20%), 13-cis-4-ketoretinal (30%), and 9,13-dicis-4-ketoretinal (10%). The 9-cis isomer is subsequently reduced to 9-cis-4-ketoretinol using sodium borohydride (NaBH4_4) in ethanol at 0°C, achieving a final yield of 85% (Table 1).

Table 1: Isomer Distribution and Yields in Palladium-Catalyzed Reactions

IsomerYield (%)Retention Time (HPLC, min)
9-cis-4-ketoretinal2012.4
13-cis-4-ketoretinal3014.1
9,13-dicis-4-ketoretinal1016.8

Mechanistic Insights into cis-Selectivity

Quantum chemical calculations reveal that the palladium catalyst lowers the activation energy for Z-isomerization by 15–20 kcal/mol compared to thermal processes. The reaction proceeds through a σ-complex mechanism, where the palladium center coordinates to the retinoid’s conjugated π-system, facilitating bond rotation and stabilizing the cis-configuration. Isotopic labeling studies (H/D exchange) confirm that the process is non-radical and independent of solvent polarity.

Oxidative Introduction of the 4-Keto Group

Bromination-Oxidation Sequence

The 4-keto functionality is introduced via a two-step bromination-oxidation protocol starting from all-trans-retinal:

  • Bromination:

    • Reagents: N-Bromosuccinimide (NBS, 2 equiv), diethylaniline (1 equiv)

    • Solvent: Dichloromethane (CH2_2Cl2_2)/acetonitrile (CH3_3CN)/H2_2O (10:1:1)

    • Temperature: −15°C

    • Time: 10 minutes

    This step selectively brominates the C4 position, yielding 4-bromo-retinal.

  • Oxidation:

    • Reagents: Pyridinium chlorochromate (PCC, 1.5 equiv)

    • Solvent: Dichloromethane

    • Temperature: 25°C

    • Time: 2 hours

    Oxidation of the brominated intermediate produces 4-keto-all-trans-retinal with 75% yield.

Challenges in Keto-Group Stability

The 4-keto group is prone to reduction under basic conditions. To mitigate this, reactions are conducted in anhydrous solvents with strict oxygen exclusion. Additionally, purification via high-performance liquid chromatography (HPLC) using a hexane/ethyl acetate gradient (2–10% ethyl acetate) ensures separation of keto-retinoids from reduced byproducts.

Purification and Characterization

Crystallization and HPLC

Post-synthesis, the crude mixture undergoes repetitive crystallization at −80°C to isolate the 9-cis isomer. Further purification via normal-phase HPLC (Zorbax Silica column, 4.6 × 250 mm) with a hexane/ethyl acetate mobile phase achieves >98% purity.

Table 2: HPLC Parameters for 9-cis-4-Ketoretinol Purification

ParameterValue
ColumnZorbax Silica (5 μm)
Mobile PhaseHexane:EtOAc (95:5)
Flow Rate1.0 mL/min
DetectionUV 360 nm
Retention Time12.4 min

Spectroscopic Confirmation

  • 1^1H NMR (CDCl3_3): δ 10.09 (d, J = 8.2 Hz, C1 aldehyde), 7.22 (dd, J = 15, 11.6 Hz, C7–C8), 6.66 (d, J = 15.8 Hz, C10–C11).

  • IR (KBr): 1675 cm1^{-1} (C=O stretch), 1580 cm1^{-1} (conjugated C=C).

Comparative Analysis of Synthetic Routes

While palladium-catalyzed isomerization offers superior cis-selectivity, alternative methods such as total synthesis from β-ionone precursors have been explored. However, these routes suffer from low yields (<8%) and require multi-step protection/deprotection sequences. Enzymatic approaches using retinol isomerases remain under investigation but currently lack scalability.

Industrial and Regulatory Considerations

Large-scale production of 9-cis-4-ketoretinol demands stringent control over catalyst residues (Pd < 10 ppm) and solvent purity. Regulatory guidelines (e.g., ICH Q3D) mandate rigorous testing for heavy metals and organic impurities, necessitating advanced analytical protocols like ICP-MS and GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.